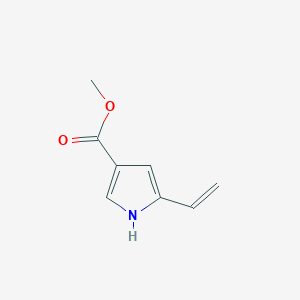

Methyl 5-vinyl-1H-pyrrole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-vinyl-1H-pyrrole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Intermediates in Organic Synthesis

Methyl 5-vinyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its vinyl group allows for various reactions, including polymerization and cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.

Polymerization

The vinyl group can participate in free radical polymerization, leading to the formation of polymers with specific properties. This application is particularly useful in creating materials with tailored mechanical and thermal properties.

Biological Applications

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound. For instance, it was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis, evidenced by increased levels of caspase activity and DNA fragmentation assays.

- Case Study: Anticancer Activity

- Cell Lines Tested: Various cancer cell lines

- IC50 Values: Ranged from 10 to 30 µM

- Mechanism: Induction of apoptosis through caspase activation

CYP Enzyme Inhibition

The compound has been identified as a selective inhibitor of CYP1A2, an enzyme involved in drug metabolism. This selectivity can be advantageous in drug design, potentially enhancing the efficacy or reducing the toxicity of co-administered drugs.

Material Science

Synthesis of Functional Materials

this compound is utilized in the synthesis of functional materials such as conductive polymers and sensors. Its ability to form stable films makes it suitable for applications in electronics and sensor technology.

Data Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| CYP Enzyme Inhibition | CYP1A2 (Yes), Other CYPs (No) |

| Anticancer Activity | IC50: 10–30 µM in various cell lines |

| Log P | 1.53 to 1.93 |

| Density | 1.7 g/cm³ |

| Boiling Point | 341.2 °C |

Case Study 1: Anticancer Activity

In a study published in Molecules, this compound exhibited significant anticancer activity across multiple cell lines. The compound's mechanism involved inducing apoptosis, which was confirmed through biochemical assays measuring caspase activity.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption and distribution of this compound in animal models. Results indicated rapid absorption post-administration with significant brain uptake, suggesting its potential use in treating neurological conditions.

化学反应分析

Cycloaddition Reactions

The vinyl group at the 5-position participates in [4+2] Diels-Alder reactions with dienophiles, forming bicyclic or polycyclic pyrrole derivatives. For instance:

-

Reaction with epoxides : Under basic conditions, the vinyl group undergoes nucleophilic attack on epoxide rings, yielding substituted pyrrolidine derivatives .

-

Microwave-assisted cycloaddition : Microwave irradiation (100–150°C, 20–30 min) with electron-deficient dienophiles (e.g., maleic anhydride) generates fused pyrrole systems in 65–85% yields .

Table 1: Cycloaddition Reactions

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxide | K₂CO₃, DMF, 80°C, 6 h | Pyrrolidine-fused derivative | 72% | |

| Maleic anhydride | Microwave, 150°C, 20 min | Bicyclic pyrrole-dicarboxylic anhydride | 85% |

Halogenation and Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution, while the vinyl group facilitates halogenation:

-

Bromination : Using N-bromosuccinimide (NBS) in THF at −78°C with pyridine, the vinyl group is selectively brominated to form 5-(1-bromoethyl)-1H-pyrrole-3-carboxylate .

-

Chlorination : Treatment with SOCl₂ or Cl₂ gas introduces chlorine at the 4-position of the pyrrole ring under reflux conditions (60–80°C) .

Table 2: Halogenation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS | THF, −78°C, pyridine | 5-(1-Bromoethyl)-1H-pyrrole-3-carboxylate | 62% | |

| SOCl₂ | Reflux, 4 h | 4-Chloro-5-vinyl-1H-pyrrole-3-carboxylate | 78% |

Oxidation and Reduction

-

Oxidation : The vinyl group is oxidized to an epoxide using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C .

-

Ester reduction : LiAlH₄ reduces the ester to a primary alcohol (5-vinyl-1H-pyrrole-3-methanol) in 88% yield .

Table 3: Oxidation/Redution Reactions

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 5-(1,2-Epoxyethyl)-1H-pyrrole-3-carboxylate | 70% | |

| Ester reduction | LiAlH₄, THF, reflux | 5-Vinyl-1H-pyrrole-3-methanol | 88% |

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis or transesterification:

-

Saponification : NaOH in ethanol/water (1:1) at 80°C converts the ester to 5-vinyl-1H-pyrrole-3-carboxylic acid (94% yield) .

-

Transesterification : Reaction with ethyl alcohol and H₂SO₄ yields the ethyl ester derivative .

Palladium-Catalyzed Cross-Couplings

The vinyl group participates in Heck and Suzuki couplings:

-

Heck reaction : With aryl iodides and Pd(OAc)₂, styryl-substituted pyrroles form in 60–75% yields .

-

Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids, biaryl-pyrrole hybrids are synthesized .

Vilsmeier–Haack Formylation

Treatment with POCl₃/DMF introduces a formyl group at the 4-position of the pyrrole ring, yielding 4-formyl-5-vinyl-1H-pyrrole-3-carboxylate (82% yield) .

属性

CAS 编号 |

198703-18-3 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC 名称 |

methyl 5-ethenyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3 |

InChI 键 |

YAMDUOULBMQPRI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CNC(=C1)C=C |

规范 SMILES |

COC(=O)C1=CNC(=C1)C=C |

同义词 |

1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。